molecular formula C17H12N4O4 B6346924 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine CAS No. 1354918-25-4

4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine

Cat. No. B6346924
CAS RN: 1354918-25-4
M. Wt: 336.30 g/mol
InChI Key: HVCXRJASSLCFSO-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine, or 4-(2H-1,3-BDPA) for short, is a synthetic pyrimidine derivative that has been used in various scientific research applications in recent years. It is a nitrogen-containing heterocyclic compound that has been studied for its potential use in medicinal chemistry and drug discovery. This molecule can be synthesized in the laboratory through a variety of methods, and it has been shown to have a wide range of biological activities.

Scientific Research Applications

4-(2H-1,3-BDPA) has been studied for its potential use in medicinal chemistry and drug discovery. The compound has been shown to have various biological activities, such as antifungal, antibacterial, and anti-inflammatory activities. It has also been studied for its potential use in cancer therapy. In addition, 4-(2H-1,3-BDPA) has been used in the synthesis of various other compounds, such as small-molecule inhibitors of protein kinases and histone deacetylase inhibitors.

Mechanism of Action

The exact mechanism of action of 4-(2H-1,3-BDPA) is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as protein kinases and histone deacetylases, which are involved in the regulation of gene expression. In addition, 4-(2H-1,3-BDPA) has been shown to interact with certain receptors in the body, such as the serotonin and dopamine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2H-1,3-BDPA) have not been extensively studied. However, the compound has been shown to have various biological activities, such as antifungal, antibacterial, and anti-inflammatory activities. In addition, it has been shown to have an inhibitory effect on protein kinases and histone deacetylases, which are involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The use of 4-(2H-1,3-BDPA) in laboratory experiments has several advantages. It is a relatively simple molecule to synthesize, and it is relatively stable in aqueous solutions. In addition, it has been shown to have various biological activities, such as antifungal, antibacterial, and anti-inflammatory activities. However, there are also some limitations to using 4-(2H-1,3-BDPA) in laboratory experiments. It is not very soluble in organic solvents, and it is not very stable in organic solvents.

Future Directions

There are several potential future directions for the use of 4-(2H-1,3-BDPA). One potential direction is to further investigate its potential use in cancer therapy. In addition, further research could be done to explore its potential use as an inhibitor of certain enzymes, such as protein kinases and histone deacetylases. Finally, further research could be done to explore its potential use in the synthesis of other compounds, such as small-molecule inhibitors of protein kinases and histone deacetylase inhibitors.

Synthesis Methods

4-(2H-1,3-BDPA) can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-nitrophenol and 2H-1,3-benzodioxole in the presence of an acid catalyst. This reaction produces a mixture of the desired product and byproducts, which can be further purified by column chromatography. Other methods of synthesis include the reaction of 4-nitrophenol with 2H-1,3-benzodioxole in the presence of a base catalyst, and the reaction of 2H-1,3-benzodioxole with 4-nitrophenol in the presence of a Lewis acid.

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4/c18-17-19-13(10-1-4-12(5-2-10)21(22)23)8-14(20-17)11-3-6-15-16(7-11)25-9-24-15/h1-8H,9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCXRJASSLCFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NC(=C3)C4=CC=C(C=C4)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine

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